molecular formula C20H19N3S B5878909 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione

Cat. No.: B5878909
M. Wt: 333.5 g/mol
InChI Key: QFDWPUBDDFKAOX-UHFFFAOYSA-N
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Description

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound consists of a triazinane ring substituted with benzyl and naphthyl groups, along with a thione functional group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

5-benzyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c24-20-21-14-22(13-16-7-2-1-3-8-16)15-23(20)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDWPUBDDFKAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine and 1-naphthylamine with carbon disulfide in the presence of a base, followed by cyclization to form the triazinane ring. The reaction conditions often require moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The benzyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzyl or naphthyl moieties.

Scientific Research Applications

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways The thione group can interact with biological molecules, such as enzymes and receptors, potentially inhibiting their activity or altering their function The benzyl and naphthyl groups may also contribute to the compound’s binding affinity and specificity towards its targets

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine derivatives: Compounds with similar triazinane rings but different substituents.

    Thiosemicarbazones: Compounds with thione groups and similar structural features.

    Benzyl and naphthyl derivatives: Compounds with benzyl or naphthyl groups attached to different core structures.

Uniqueness

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of benzyl, naphthyl, and thione groups attached to a triazinane ring. This unique structure imparts distinct chemical properties and potential applications that may not be observed in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

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